1-Methyl-2-propenylmagnesium chloride

Overview

Description

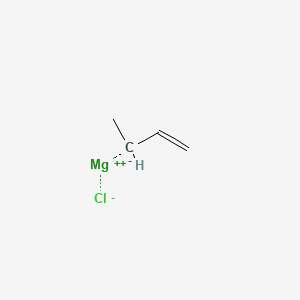

1-Methyl-2-propenylmagnesium chloride is an organometallic compound with the chemical formula C4H7ClMg. It is a colorless or light yellow liquid that decomposes at room temperature, emitting a pungent odor . This compound is primarily used as a reagent in organic synthesis, particularly as a Grignard reagent. Grignard reagents are crucial in organic chemistry for forming carbon-carbon bonds, enabling the synthesis of various organic compounds such as alcohols, ethers, ketones, acids, and esters .

Preparation Methods

1-Methyl-2-propenylmagnesium chloride is typically prepared by reacting 1-methyl-2-propenyl chloride with magnesium powder in an anhydrous solvent, such as dry ether . The reaction is usually conducted in an ice-water bath to prevent side reactions. The general reaction scheme is as follows:

1-Methyl-2-propenyl chloride+Magnesium→1-Methyl-2-propenylmagnesium chloride

After the reaction, the compound must be stored in a dry environment to avoid contact with water or humid air, as it reacts violently with water .

Chemical Reactions Analysis

1-Methyl-2-propenylmagnesium chloride undergoes various types of reactions, primarily due to its nature as a Grignard reagent. Some of the key reactions include:

Addition Reactions: It reacts with aldehydes and ketones to form corresponding homoallylic alcohols.

Substitution Reactions: It can substitute halides in organic compounds, forming new carbon-carbon bonds.

Formation of Pyrimidinethione Derivatives: It reacts with 2-mercaptopyrimidine to synthesize 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives.

Common reagents used in these reactions include aldehydes, ketones, and 2-mercaptopyrimidine. The major products formed are homoallylic alcohols and pyrimidinethione derivatives .

Scientific Research Applications

1-Methyl-2-propenylmagnesium chloride is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

Organic Synthesis: It is used to synthesize a variety of organic compounds, including alcohols, ethers, ketones, acids, and esters.

Pharmaceutical Research: It is employed in the synthesis of complex molecules that are potential drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

As a Grignard reagent, 1-Methyl-2-propenylmagnesium chloride acts by forming a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon, followed by protonation to yield the final product.

Comparison with Similar Compounds

1-Methyl-2-propenylmagnesium chloride can be compared with other Grignard reagents, such as:

2-Methylallylmagnesium chloride: Similar in structure but with a different substitution pattern on the allyl group.

Allylmagnesium bromide: Another Grignard reagent with a similar reactivity but different halide component.

Vinylmagnesium bromide: Used for similar types of reactions but with a vinyl group instead of an allyl group.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name |

magnesium;but-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMFOKVRXJOGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C=C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402180 | |

| Record name | 1-Methyl-2-propenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-32-4 | |

| Record name | 1-Methyl-2-propenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.